molecular formula C15H14N4O B1528960 3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide CAS No. 1016815-21-6

3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Cat. No. B1528960
M. Wt: 266.3 g/mol
InChI Key: QCCDHVZSESNVIQ-UHFFFAOYSA-N
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Description

The compound “3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide” is a benzimidazole derivative . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide” is 359.68 . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Photophysical Properties in Chemistry

The compound 3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide and related structures have been used in the study of photophysical properties of certain chemical complexes. For instance, Shankar et al. (2014) synthesized semirigid ligands that include hydroxyphenylbenzimidazolyl units, which are similar in structure to the queried compound. These ligands were used to assemble luminescent, heteroleptic, unsaturated double-hetero-stranded, rhenium(I)-based helicates and mesocates, revealing their potential in the study of dual emissions in both solution and solid state (Shankar et al., 2014).

Ligand-Directed Molecular Architectures

The chemical compound has been utilized in the creation of complex molecular architectures. Su et al. (2003) described the use of similar angular ditopic ligands in the self-assembly of various discrete molecular architectures, including metallacycles and trigonal or tetragonal prisms, demonstrating the compound's relevance in the formation of structured chemical entities (Su et al., 2003).

Nanoparticle Development for Agricultural Applications

In agriculture, related compounds have been investigated for their role in the development of novel carrier systems for fungicides. Campos et al. (2015) studied the use of Carbendazim and Tebuconazole, containing benzimidazole structures, in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This study showcases the potential of similar compounds in enhancing the efficiency of agricultural fungicides (Campos et al., 2015).

Supramolecular Structures with Transition Metal Ions

The compound has relevance in the synthesis of supramolecular structures, especially in combination with transition metal ions. Rit et al. (2011) explored the assembly of cylinder-type carbene complexes from polycarbene ligands and coinage metal ions, indicating the compound's utility in creating structured complexes with metals (Rit et al., 2011).

properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-15(18-20)12-5-3-4-11(8-12)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10,20H,9H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCDHVZSESNVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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